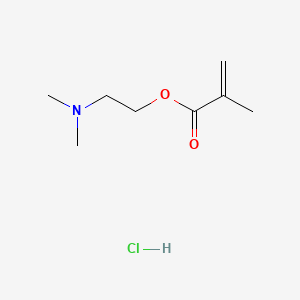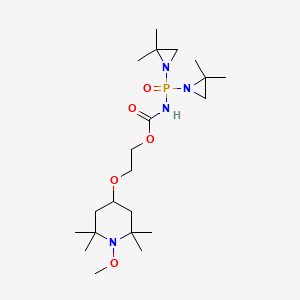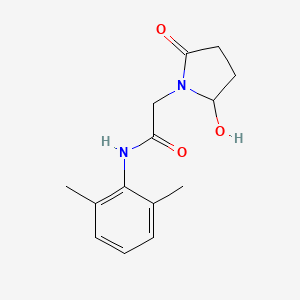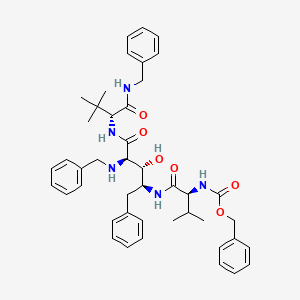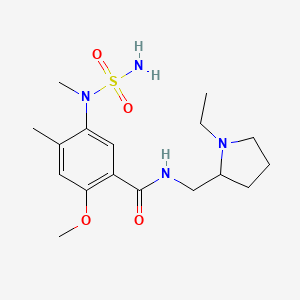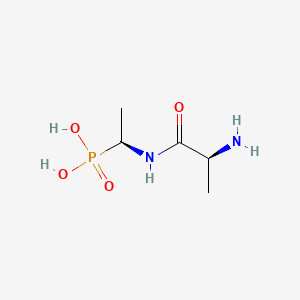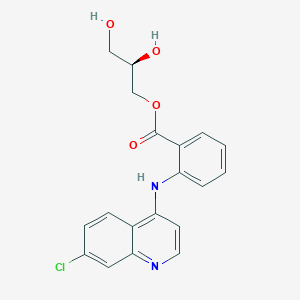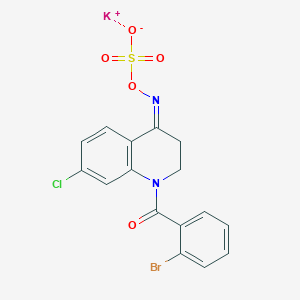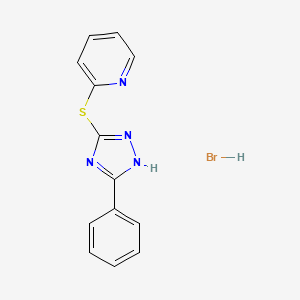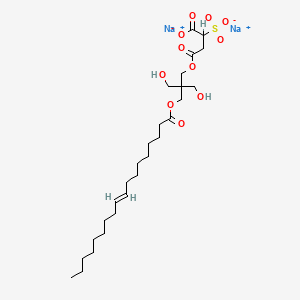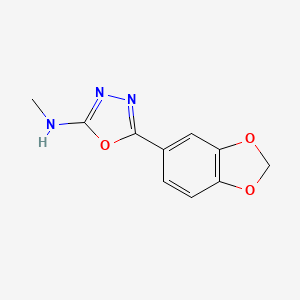
4-Carboxy-1-methyl-1-nonylpiperazinium iodide ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxy-1-methyl-1-nonylpiperazinium iodide ethyl ester is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a carboxylic acid group, a methyl group, and a nonyl chain, along with an iodide ion and an ethyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxy-1-methyl-1-nonylpiperazinium iodide ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Introduction of the Nonyl Chain: The nonyl chain can be introduced via alkylation reactions using nonyl halides in the presence of a strong base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.
Methylation: Methylation of the piperazine ring can be achieved using methyl iodide or other methylating agents.
Esterification: The ethyl ester group can be introduced through esterification reactions using ethanol and acid catalysts.
Iodide Ion Introduction: The iodide ion can be introduced through ion exchange reactions using iodide salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-Carboxy-1-methyl-1-nonylpiperazinium iodide ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the iodide ion position, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Applications De Recherche Scientifique
4-Carboxy-1-methyl-1-nonylpiperazinium iodide ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Carboxy-1-methyl-1-nonylpiperazinium iodide ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the carboxylic acid and ester groups allows for hydrogen bonding and electrostatic interactions, while the nonyl chain provides hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Carboxy-1-methylpiperazinium iodide: Lacks the nonyl chain and ethyl ester group.
1-Methyl-4-nonylpiperazinium iodide: Lacks the carboxylic acid group.
4-Carboxy-1-nonylpiperazinium iodide: Lacks the methyl group.
Uniqueness
4-Carboxy-1-methyl-1-nonylpiperazinium iodide ethyl ester is unique due to the combination of its functional groups, which impart specific chemical properties and potential applications. The presence of the carboxylic acid, methyl, nonyl chain, iodide ion, and ethyl ester groups makes it distinct from other similar compounds, allowing for unique interactions and applications in various fields.
Propriétés
Numéro CAS |
110029-80-6 |
|---|---|
Formule moléculaire |
C17H35IN2O2 |
Poids moléculaire |
426.4 g/mol |
Nom IUPAC |
ethyl 4-methyl-4-nonylpiperazin-4-ium-1-carboxylate;iodide |
InChI |
InChI=1S/C17H35N2O2.HI/c1-4-6-7-8-9-10-11-14-19(3)15-12-18(13-16-19)17(20)21-5-2;/h4-16H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
XTBJGAYATLTZNJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCC[N+]1(CCN(CC1)C(=O)OCC)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dodecyl 5-dodecyl-5-[[3-(dodecyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate](/img/structure/B15184139.png)
